1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine;hydrochloride
CAS No.: 917505-14-7
Cat. No.: VC13793401
Molecular Formula: C9H20ClN3
Molecular Weight: 205.73 g/mol
* For research use only. Not for human or veterinary use.
![1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine;hydrochloride - 917505-14-7](/images/structure/VC13793401.png)
Specification
CAS No. | 917505-14-7 |
---|---|
Molecular Formula | C9H20ClN3 |
Molecular Weight | 205.73 g/mol |
IUPAC Name | 1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine;hydrochloride |
Standard InChI | InChI=1S/C9H19N3.ClH/c1-11-4-6-12(7-5-11)9-2-3-10-8-9;/h9-10H,2-8H2,1H3;1H/t9-;/m1./s1 |
Standard InChI Key | ZIXZCBXOYWIONG-SBSPUUFOSA-N |
Isomeric SMILES | CN1CCN(CC1)[C@@H]2CCNC2.Cl |
SMILES | CN1CCN(CC1)C2CCNC2.Cl |
Canonical SMILES | CN1CCN(CC1)C2CCNC2.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The base compound, 1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine, has the molecular formula C₉H₁₉N₃ and a molecular weight of 169.27 g/mol . In its hydrochloride salt form, the formula becomes C₉H₂₂Cl₃N₃, with a molecular weight of 278.65 g/mol . The stereochemistry at the pyrrolidine C3 position is critical, as enantiomeric forms often exhibit divergent biological activities. The SMILES notation CN1CCN(CC1)[C@@H]2CCNC2.Cl confirms the (R)-configuration and salt formation .
Table 1: Key Molecular Descriptors
Synthesis and Stereochemical Control
Synthetic Routes
The synthesis of 1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine hydrochloride typically involves multi-step sequences emphasizing stereochemical fidelity. A representative approach includes:
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Decarboxylation and Protection: Starting from trans-4-hydroxy-L-proline, decarboxylation yields (R)-3-hydroxypyrrolidine, followed by N-Boc protection to prevent undesired side reactions .
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Sulfonylation and Nucleophilic Substitution: The hydroxyl group is sulfonylated to form a leaving group, enabling an SN2 reaction with sodium azide to invert configuration .
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Reduction and Deprotection: Azide reduction (e.g., using triphenylphosphine) yields the amine, followed by HCl-mediated Boc deprotection to afford the hydrochloride salt .
Key challenges include maintaining enantiopurity during SN2 reactions and optimizing yields in azide reductions. Titanium isopropoxide has been employed in related syntheses to enhance diastereoselectivity during reductive aminations .
Pharmacological Properties
Receptor Modulation
Piperazine-pyrrolidine hybrids exhibit affinity for diverse receptors:
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PPARδ Agonism: Analogous compounds, such as 21 in , demonstrate potent PPARδ activation (EC₅₀ = 3.6 nM), suggesting potential applications in atherosclerosis treatment.
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Opioid Receptor Antagonism: Structural analogs like GR-89,696 show κ-opioid receptor selectivity, with (S,S)-configured derivatives displaying higher affinity .
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Serotonin and Dopamine Pathways: While direct data for this compound is limited, pyrimidinylpiperazines (e.g., buspirone) target 5-HT₁A and α₂-adrenergic receptors, hinting at possible CNS activity .
Metabolic Stability and ADME
The hydrochloride salt enhances aqueous solubility, improving bioavailability. In vitro studies of related compounds show:
Applications in Medicinal Chemistry
Structure-Activity Relationships (SAR)
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Stereochemistry: The (R)-pyrrolidine configuration enhances PPARδ subtype selectivity compared to (S)-enantiomers .
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Substituent Effects: Methyl groups on piperazine improve metabolic stability, while bulky pyrrolidine substituents modulate receptor affinity .
Table 2: Comparative Activity of Related Compounds
Comparative Analysis with Structural Analogs
Piperazine derivatives vary widely in activity based on substituents:
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